1-Bromo-2-methylindolizine
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Overview
Description
1-Bromo-2-methylindolizine is a heterocyclic compound that belongs to the indolizine family. Indolizines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science . The presence of a bromine atom and a methyl group on the indolizine ring enhances its reactivity and potential for further functionalization.
Preparation Methods
The synthesis of 1-Bromo-2-methylindolizine can be achieved through several methods. One common approach involves the bromination of 2-methylindolizine using bromine or N-bromosuccinimide (NBS) as the brominating agent . The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures. The reaction proceeds smoothly, yielding this compound as the major product.
Industrial production methods for this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production .
Chemical Reactions Analysis
1-Bromo-2-methylindolizine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methyl group in this compound can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Bromo-2-methylindolizine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-Bromo-2-methylindolizine is primarily related to its ability to interact with biological targets through various pathways. The bromine atom and the indolizine ring can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity . Additionally, the compound can participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
1-Bromo-2-methylindolizine can be compared with other indolizine derivatives such as:
2-Methylindolizine: Lacks the bromine atom, making it less reactive in substitution reactions.
1-Bromoindolizine: Lacks the methyl group, which may affect its overall reactivity and biological activity.
2-Bromoindolizine:
The presence of both the bromine atom and the methyl group in this compound makes it unique and versatile for various chemical transformations and applications.
Properties
Molecular Formula |
C9H8BrN |
---|---|
Molecular Weight |
210.07 g/mol |
IUPAC Name |
1-bromo-2-methylindolizine |
InChI |
InChI=1S/C9H8BrN/c1-7-6-11-5-3-2-4-8(11)9(7)10/h2-6H,1H3 |
InChI Key |
IKBUGEZLDCDGPA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=CC=CC2=C1Br |
Origin of Product |
United States |
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